Longipedunin B

Description

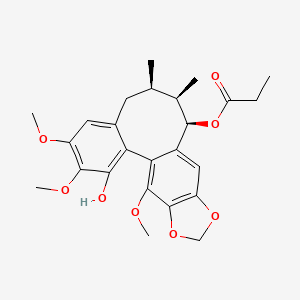

Longipedunin B is a dibenzocyclooctadiene lignan primarily isolated from Kadsura longipedunculata and related species within the Schisandraceae family. It was first identified in 2016 during phytochemical studies of K. longipedunculata stems, alongside other lignans such as longipedunin D and renchangianins A-B . Structurally, it features a dibenzocyclooctadiene skeleton with specific substituents, including acetyl and methoxy groups, contributing to its molecular weight of 458.50 g/mol . Pharmacologically, this compound has demonstrated moderate cytotoxic activity against cancer cell lines, particularly HepG-2 human liver cancer cells (IC₅₀ = 18.72 µM) .

Properties

Molecular Formula |

C25H30O8 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] propanoate |

InChI |

InChI=1S/C25H30O8/c1-7-18(26)33-22-13(3)12(2)8-14-9-16(28-4)23(29-5)21(27)19(14)20-15(22)10-17-24(25(20)30-6)32-11-31-17/h9-10,12-13,22,27H,7-8,11H2,1-6H3/t12-,13-,22-/m1/s1 |

InChI Key |

DFSWEHCESAAJRE-GIYNXVAASA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |

Canonical SMILES |

CCC(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |

Synonyms |

longipedunin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Longipedunin B belongs to the dibenzocyclooctadiene lignan class, sharing a core skeleton with compounds like heilaohulignan C , kadsuralignan I , and longipedunin C . Key structural variations include substituent groups (e.g., acetyl, methoxy, or benzoyl moieties) and spatial configurations, which critically influence bioactivity .

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Functional Comparison

Cytotoxic Activity

- This compound exhibits moderate cytotoxicity against HepG-2 cells (IC₅₀ = 18.72 µM), outperforming kadsuralignan I (IC₅₀ = 21.72 µM) but being less potent than heilaohulignan C (IC₅₀ = 9.32 µM) .

- Spatial configuration plays a critical role: compounds with planar dibenzocyclooctadiene skeletons (e.g., heilaohulignan C) show enhanced activity due to improved target binding .

Antioxidant Activity

- Unlike kadsuphilol A (IC₅₀ = 21.20 µM), this compound lacks significant antioxidant properties, likely due to the absence of hydroxyl groups in its structure .

Anti-HIV Activity

Key Research Findings

Therapeutic Potential: this compound’s cytotoxicity positions it as a candidate for adjunctive cancer therapy, though further optimization of its structure is needed to enhance potency .

Biosynthetic Pathways : Shared dibenzocyclooctadiene biosynthesis in Kadsura species suggests conserved enzymatic machinery across lignans, enabling targeted metabolic engineering .

Q & A

Q. What peer review criteria are prioritized for studies on under-researched compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.